molecular formula C16H14N2O5S B2675378 (E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate CAS No. 93014-56-3

(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate

Cat. No.: B2675378
CAS No.: 93014-56-3
M. Wt: 346.36
InChI Key: FYMCVRNWCPOJAG-VQHVLOKHSA-N
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Description

This compound, (E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate, is a synthetic benzamide derivative designed for research applications in medicinal chemistry and oncology. Its molecular structure, featuring an acrylamido linker connecting a 5-nitrothiophene moiety to a benzoate ester, is characteristic of small molecules investigated as potential epigenetic modulators. Specifically, analogous compounds sharing the acrylamido benzamide scaffold have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes critical for gene expression and cell proliferation . By potentially inhibiting HDAC activity, this compound provides researchers with a tool for studying aberrant epigenetic regulation in diseases, particularly in the context of cancer and other proliferative disorders. The nitro-thiophene group may further contribute to its electronic properties and binding affinity, making it a valuable chemical probe for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-2-23-16(20)11-3-5-12(6-4-11)17-14(19)9-7-13-8-10-15(24-13)18(21)22/h3-10H,2H2,1H3,(H,17,19)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMCVRNWCPOJAG-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate typically involves a multi-step process. One common approach is the condensation reaction between 5-nitrothiophene-2-carboxaldehyde and ethyl 4-aminobenzoate in the presence of a base to form the intermediate Schiff base. This intermediate is then subjected to a Michael addition reaction with acrylonitrile, followed by hydrolysis and esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Acidic or basic hydrolysis conditions.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Sulfoxides or sulfones.

    Substitution: Carboxylic acids.

Scientific Research Applications

(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The nitrothiophene moiety can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the acrylamide linkage can interact with nucleophilic sites in biological molecules, further contributing to its bioactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Compound Name Key Functional Groups Molecular Weight (g/mol) Biological Activity Reference
(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate Nitrothiophene, acrylamide, ethyl benzoate ~348.3 Anticancer (hypothesized)
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Nitrophenyl, thienyl acrylamide, propylamide ~398.4 Cytotoxicity screening
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide Benzothiazole, dimethoxyphenyl acrylamide ~354.4 Not specified (patent)
(E)-N-(4-(N-(3-Methoxypyrazin-2-yl)sulfamoyl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide Nitrothiophene, sulfonamide, methoxypyrazine ~473.5 Antimicrobial (hypothesized)

Key Observations :

  • Nitrothiophene vs.
  • Ester vs. Sulfonamide : The ethyl benzoate ester improves lipophilicity and membrane permeability relative to the sulfonamide in ’s compound, which may favor solubility in polar solvents .
  • Amide Linkages : Benzothiazole-containing analogs () exhibit rigid aromatic backbones, whereas the target compound’s acrylamide allows conformational flexibility, critical for binding to biological targets .

Physicochemical Properties

  • NMR Signatures : The target compound’s ¹H-NMR spectrum is expected to display peaks for ethyl ester protons (δ ~1.3–4.3 ppm), aromatic protons (δ ~7.5–8.2 ppm), and amide NH (δ ~10–13 ppm), consistent with analogs in and .

Biological Activity

(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a therapeutic agent. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an ethyl ester group, an acrylamide moiety, and a nitrothiophene substituent. The chemical formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, and its molecular weight is approximately 300.37 g/mol. The presence of the nitro group and thiophene ring suggests potential interactions with biological macromolecules.

Research indicates that this compound exhibits antitumor activity primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of these enzymes can reactivate tumor suppressor genes and induce apoptosis in cancer cells.

Anticancer Properties

  • Cell Proliferation Inhibition : Studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells.
    Cell LineIC50 (µM)Reference
    MCF-715.2
    HCT11612.5
    HeLa18.0
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in treated cells compared to controls, as evidenced by increased Annexin V staining.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Studies

  • In Vivo Studies : A study conducted on xenograft models of breast cancer showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.
  • Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutics (e.g., doxorubicin). The combination therapy exhibited synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines.

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